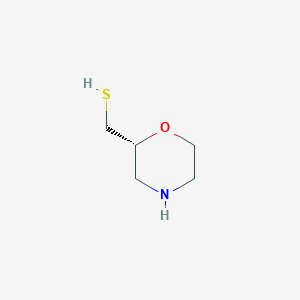![molecular formula C13H19NO3 B13495089 Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with the molecular formula C13H19NO3. This compound is known for its unique structure, which includes an amino group, a methyl ester, and a phenyl ring substituted with a propan-2-yloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical processes.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12H,8,14H2,1-3H3 |
Clave InChI |
RKTVSTBVKDZFQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
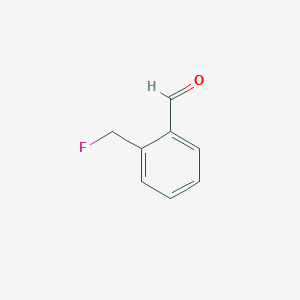
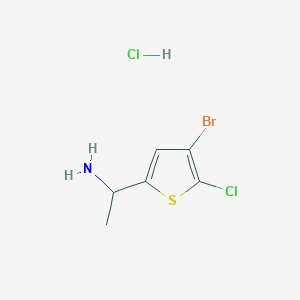
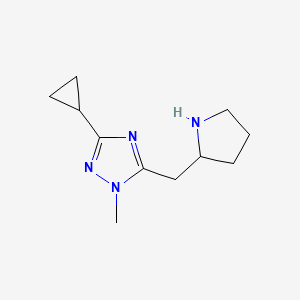
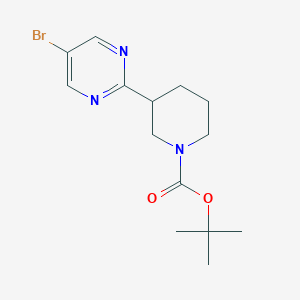
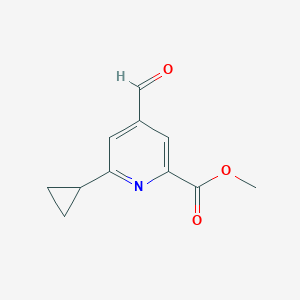
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)
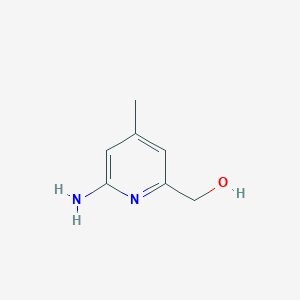
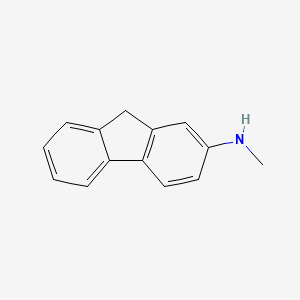
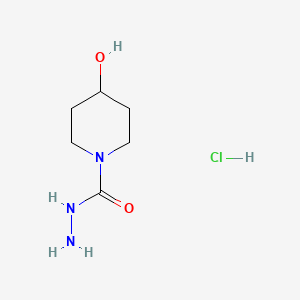
![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
![rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
